2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
Novel potent auxin antagonist
PEO-IAA is a novel potent auxin antagonist.
PEO-IAA is a novel potent auxin antagonist.
Brand Name:
Vulcanchem
CAS No.:
6266-66-6
VCID:
VC0539007
InChI:
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula:
C18H15NO3
Molecular Weight:
293.3 g/mol
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
CAS No.: 6266-66-6
Cat. No.: VC0539007
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Novel potent auxin antagonist PEO-IAA is a novel potent auxin antagonist. |
|---|---|
| CAS No. | 6266-66-6 |
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) |
| Standard InChI Key | SJVMWLJNHPHNPT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator